3-Chloro-4-methylphenyl isothiocyanate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 135813. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

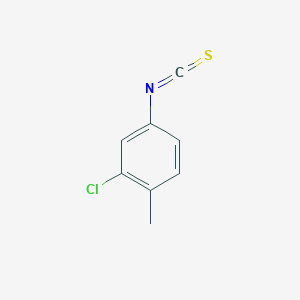

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-4-isothiocyanato-1-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-6-2-3-7(10-5-11)4-8(6)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQLHTYDGCDDPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N=C=S)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60172833 | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19241-37-3 | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019241373 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 19241-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chloro-4-methylphenyl isothiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60172833 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 19241-37-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLORO-4-METHYLPHENYL ISOTHIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G42J6H4VSJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-4-methylphenyl Isothiocyanate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methylphenyl isothiocyanate is an aromatic isothiocyanate that has garnered interest in medicinal and agricultural chemistry. Its utility as a versatile synthetic intermediate allows for the creation of a diverse range of heterocyclic compounds, particularly those with potential biological activities. This guide provides a comprehensive overview of the chemical properties, synthesis, and known applications of this compound, with a focus on its role in the development of neuroprotective and fungicidal agents.

Chemical and Physical Properties

This compound is characterized by the presence of a reactive isothiocyanate (-N=C=S) group attached to a chlorinated and methylated benzene ring.[1][2] This substitution pattern influences its reactivity and physicochemical properties.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₆ClNS | [1][3] |

| Molecular Weight | 183.66 g/mol | [1][3] |

| CAS Number | 19241-37-3 | [1][2] |

| Boiling Point | 127 °C | [4] |

| Density | 1.24 g/cm³ | [4] |

| Refractive Index | 1.653 | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [4][5] |

| Sensitivity | Moisture sensitive | [5] |

Molecular Structure:

Caption: Molecular structure of this compound.

Spectroscopic Characterization (Representative Data)

¹H NMR (proton nuclear magnetic resonance): The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methyl group protons. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene ring. The methyl group protons would appear as a singlet.

¹³C NMR (carbon-13 nuclear magnetic resonance): The ¹³C NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The isothiocyanate carbon typically appears in the range of 125-140 ppm.[6] Aromatic carbons resonate between 120 and 150 ppm, and the methyl carbon would be found in the aliphatic region (around 20 ppm).[7][8]

IR (Infrared) Spectroscopy: The most characteristic feature in the IR spectrum of an isothiocyanate is the strong, broad absorption band corresponding to the asymmetric stretching of the -N=C=S group, which typically appears in the region of 2000-2200 cm⁻¹.[9]

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (183.66 g/mol ).[1][3] The fragmentation pattern would be influenced by the presence of the chlorine atom, leading to characteristic isotopic peaks.

Synthesis

The synthesis of this compound can be achieved from its corresponding primary amine, 3-chloro-4-methylaniline. Several general methods for the conversion of primary amines to isothiocyanates have been reported, with the thiophosgene method being a common approach.[9]

Proposed Synthetic Pathway:

Caption: Proposed synthesis of this compound.

Experimental Protocol (Adapted from general procedures for isothiocyanate synthesis): [9][10]

Materials:

-

3-Chloro-4-methylaniline

-

Thiophosgene

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a well-ventilated fume hood, dissolve 3-chloro-4-methylaniline (1 equivalent) in dichloromethane in a round-bottom flask equipped with a stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 equivalents) in dichloromethane to the stirred amine solution via a dropping funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Note: Thiophosgene is highly toxic and corrosive. This reaction should be performed with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Chemical Reactivity and Applications

The primary reactivity of this compound is centered on the electrophilic carbon atom of the isothiocyanate group, which readily undergoes nucleophilic attack. This reactivity makes it a valuable precursor for the synthesis of various sulfur and nitrogen-containing heterocycles.

Synthesis of Thiourea Derivatives

A common reaction of isothiocyanates is their reaction with primary or secondary amines to form N,N'-disubstituted thioureas.[11] These thiourea derivatives are of significant interest due to their wide range of biological activities, including antifungal properties.[12][13]

Reaction Scheme:

Caption: General reaction for the synthesis of thiourea derivatives.

Experimental Protocol (Adapted from general procedures for thiourea synthesis): [10][14]

Materials:

-

This compound

-

A primary or secondary amine (e.g., aniline)

-

Ethanol or another suitable solvent

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

Dissolve this compound (1 equivalent) in ethanol in a round-bottom flask.

-

Add the desired primary or secondary amine (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux and maintain for 2-6 hours, monitoring the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

The thiourea product often precipitates out of the solution upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration, wash with cold ethanol, and dry.

-

The product can be further purified by recrystallization from a suitable solvent.

Synthesis of 1,2,4-Thiadiazole Derivatives

This compound is a key reagent in the synthesis of 1,2,4-thiadiazole derivatives, which have shown potential as neuroprotective agents.[4][5] The synthesis typically involves the reaction of the isothiocyanate with an amidine, followed by an oxidative cyclization.

Reaction Scheme (Generalized):

Caption: General pathway for the synthesis of 1,2,4-thiadiazole derivatives.

Biological Significance

Neuroprotective Potential

Derivatives of this compound, particularly 1,2,4-thiadiazoles, have been investigated for their neuroprotective properties.[4][5] While the specific mechanism for these derivatives is not fully elucidated, isothiocyanates, in general, are known to exert neuroprotective effects through various pathways. These include the activation of the Nrf2-antioxidant response element (ARE) pathway, which upregulates the expression of antioxidant enzymes, and the modulation of inflammatory pathways.[7]

Fungicidal Activity

Thiourea analogues synthesized from this compound have demonstrated potent fungicidal activity.[4] The mechanism of action of antifungal thiourea derivatives can vary but often involves the disruption of essential cellular processes in fungi.[15][16] This can include the inhibition of key enzymes, disruption of cell membrane integrity, or interference with metabolic pathways.[12][13]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is harmful if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5] It is also moisture-sensitive.[5]

Personal Protective Equipment (PPE):

-

Wear chemical-resistant gloves, protective clothing, and eye/face protection.

-

Use in a well-ventilated area or with a fume hood.

Handling:

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents.

Storage:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and reactive building block in organic synthesis. Its ability to readily form thiourea and thiadiazole derivatives has led to the development of compounds with promising neuroprotective and fungicidal activities. Further research into the specific mechanisms of action of these derivatives could lead to the development of novel therapeutic agents and agrochemicals. Researchers and drug development professionals should consider the synthetic versatility and biological potential of this compound in their future work, while adhering to strict safety protocols during its handling and use.

References

-

LookChem. Cas 19241-37-3,this compound. Available from: [Link].

-

Semantic Scholar. theoretical and experimental investigation of thiourea derivatives: synthesis, crystal structure. Available from: [Link].

-

Organic Chemistry Portal. Synthesis of 1,2,4-thiadiazoles. Available from: [Link].

-

PMC. N-(3-Chloro-4-ethoxybenzoyl)-N′-(2-methoxyphenyl)thiourea. Available from: [Link].

-

MDPI. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation. Available from: [Link].

-

PubMed. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available from: [Link].

-

PMC. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania. Available from: [Link].

-

Semantic Scholar. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra. Available from: [Link].

-

ResearchGate. Synthesis of 1,2,4-triazole and 1,3,4-thiadiazole derivatives. Regents... Available from: [Link].

-

Chemical Papers. Isothiocyanates, XXXIX. Synthesis, infrared and ultraviolet spectra of some phenyl isothiocyanates having a heterocyclic substituent. Available from: [Link].

-

EBSCO. Mechanisms of action in antifungal drugs | Research Starters. Available from: [Link].

-

PubMed. Antifungal agents: mechanisms of action. Available from: [Link].

-

Organic Chemistry Portal. Thiourea synthesis by thioacylation. Available from: [Link].

-

PubMed. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases. Available from: [Link].

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available from: [Link].

-

Malaysian Journal of Analytical Sciences. SYNTHESIS OF THIOUREA DERIVATIVES AND BINDING BEHAVIOR TOWARDS THE MERCURY ION. Available from: [Link].

-

MDPI. Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds. Available from: [Link].

-

PMC. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities. Available from: [Link].

-

P&S Chemicals. Product information, this compound. Available from: [Link].

-

Compound Interest. a guide to 13c nmr chemical shift values. Available from: [Link].

-

PubChem. p-Tolyl isothiocyanate. Available from: [Link].

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link].

-

NIST WebBook. 4-Chlorophenyl isothiocyanate. Available from: [Link].

-

Carl ROTH. NMR Chemical Shifts of Common Solvents as Trace Impurities. Available from: [Link].

Sources

- 1. scbt.com [scbt.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | CAS: 19241-37-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Synthesis and Biological Activity of Some New 1,3,4-Thiadiazole and 1,2,4-Triazole Compounds Containing a Phenylalanine Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Page loading... [wap.guidechem.com]

- 6. Figure 3 from Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate. | Semantic Scholar [semanticscholar.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. compoundchem.com [compoundchem.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. mjas.analis.com.my [mjas.analis.com.my]

- 11. Thiourea synthesis by thioacylation [organic-chemistry.org]

- 12. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antifungal and Antioxidant Activity of Thiourea Derivatives Against Nosocomial Candida auris Strains Isolated in Romania - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. Mechanisms of action in antifungal drugs | Research Starters | EBSCO Research [ebsco.com]

- 16. Antifungal agents: mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-methylphenyl isothiocyanate CAS number 19241-37-3

An In-Depth Technical Guide to 3-Chloro-4-methylphenyl isothiocyanate (CAS: 19241-37-3): Properties, Synthesis, Reactivity, and Applications in Drug Discovery

Executive Summary: this compound, identified by CAS number 19241-37-3, is a halogenated aromatic isothiocyanate that serves as a highly versatile and reactive intermediate in synthetic organic chemistry. Its core functionality is defined by the electrophilic isothiocyanate (-N=C=S) group, which readily engages with a wide array of nucleophiles. This reactivity profile makes it an invaluable building block for the construction of diverse molecular scaffolds, particularly in the fields of agrochemicals and pharmaceuticals. This guide provides a comprehensive technical overview of its physicochemical properties, detailed synthetic protocols, fundamental reactivity, and its established and potential applications for researchers, chemists, and professionals in drug development.

Physicochemical and Safety Profile

This compound is a compound whose utility is intrinsically linked to its physical and chemical characteristics. A thorough understanding of these properties is paramount for its effective and safe use in a laboratory setting.

Key Properties

The essential physicochemical data for this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 19241-37-3 | [1][2] |

| Molecular Formula | C₈H₆ClNS | [1][2][3] |

| Molecular Weight | 183.66 g/mol | [2][3] |

| Synonyms | 2-Chloro-4-isothiocyanato-1-methylbenzene, 3-chloro-p-tolyl isothiocyanate | [4][5] |

| Boiling Point | 127 °C @ 8 mmHg | [4] |

| Density | 1.24 g/cm³ | [4] |

| Refractive Index | 1.6530 | [4] |

| Solubility | Insoluble in water; Soluble in chloroform, ethyl acetate | [4] |

| Sensitivity | Moisture Sensitive | [1][4] |

Hazard Profile and Safe Handling

This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.

| Hazard Statement | Code | Description | Source(s) |

| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1][6] |

| Skin/Eye Damage | H314 | Causes severe skin burns and eye damage. | [1][6] |

Handling Precautions:

-

Always handle within a certified chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, a lab coat, and chemical splash goggles.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Grounding and bonding should be used to prevent static discharge.

Storage Conditions:

-

Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture.[4]

-

Keep in a cool, dry, and well-ventilated area away from incompatible materials such as water, strong acids, bases, alcohols, and amines.[4][7][8]

Synthesis and Purification

The synthesis of aryl isothiocyanates from their corresponding primary amines is a cornerstone transformation in organic chemistry. The primary challenge is the "umpolung" or reversal of reactivity from the nucleophilic amine to the highly electrophilic isothiocyanate. The most robust and widely adopted methods proceed via an intermediate dithiocarbamate salt, which is subsequently desulfurized.

General Synthetic Workflow

The conversion of 3-chloro-4-methylaniline to the target isothiocyanate follows a logical two-step, one-pot sequence. This approach is favored for its efficiency and the widespread availability of the necessary reagents.

Detailed Experimental Protocol

This protocol is a representative procedure based on established methods for isothiocyanate synthesis from amines using carbon disulfide and cyanuric chloride (TCT) as the desulfurylating agent.[9]

Materials:

-

3-chloro-4-methylaniline (1 equiv.)

-

Carbon disulfide (CS₂) (1.2 equiv.)

-

Potassium carbonate (K₂CO₃) (2 equiv.)

-

Cyanuric chloride (TCT) (0.5 equiv.)

-

Dichloromethane (CH₂Cl₂)

-

Water (H₂O)

-

Brine

Procedure:

-

Dithiocarbamate Salt Formation: To a round-bottom flask equipped with a magnetic stir bar, add 3-chloro-4-methylaniline (1 equiv.) and water.

-

Add potassium carbonate (2 equiv.) to the mixture and stir until it dissolves.

-

Cool the flask to 0-5 °C in an ice bath.

-

Add carbon disulfide (1.2 equiv.) dropwise to the stirred solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. The reaction progress can be monitored by TLC or HPLC to confirm the consumption of the starting amine.

-

Desulfurization: Cool the reaction mixture back down to 0 °C.

-

In a separate beaker, dissolve cyanuric chloride (0.5 equiv.) in dichloromethane.

-

Add the TCT solution dropwise to the reaction mixture over 30-45 minutes. A precipitate (cyanuric acid) will form.

-

Once the addition is complete, let the mixture stir vigorously for an additional 1 hour at 0 °C.

-

Work-up and Purification: Separate the organic layer. Extract the aqueous layer twice with dichloromethane.

-

Combine the organic layers and wash sequentially with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Self-Validation: The successful synthesis is confirmed by standard analytical techniques. IR spectroscopy should show a strong, characteristic absorption band around 2100-2200 cm⁻¹ for the -N=C=S group. ¹H and ¹³C NMR will confirm the aromatic substitution pattern, and mass spectrometry will verify the molecular weight of 183.66 g/mol .

Chemical Reactivity and Mechanistic Insights

The synthetic utility of this compound is dominated by the electrophilic character of the central carbon atom in the -N=C=S functional group. This site is highly susceptible to attack by a variety of nucleophiles.[10][11]

-

Reaction with Amines: The reaction with primary or secondary amines is robust and high-yielding, producing N,N'-disubstituted thiourea derivatives. This reaction is fundamental to the synthesis of many biologically active molecules, including analogues of urea-based herbicides and potential therapeutic agents.[1]

-

Reaction with Thiols: Isothiocyanates readily react with sulfhydryl groups, such as those found in the amino acid cysteine, to form dithiocarbamate adducts.[11][12] This covalent modification of proteins is a primary mechanism behind the broad biological activity of the isothiocyanate class, including their anticancer and antimicrobial effects.[11][13]

Applications in Research and Drug Development

While this compound has direct applications as an intermediate in agrochemical synthesis, its greatest potential lies in its use as a scaffold in drug discovery and development.[1] The isothiocyanate functional group is found in many natural and synthetic compounds with potent biological activities.[14][15]

Established and Potential Roles

-

Agrochemicals: It serves as a key reagent for synthesizing thio-analogues of urea herbicides, which may possess enhanced fungicidal properties.[1]

-

Heterocyclic Synthesis: It is a precursor for creating 1,2,4-thiadiazole derivatives, a class of compounds investigated for neuroprotective activities.[1]

-

Drug Discovery: As a class, isothiocyanates are known to induce apoptosis, promote cell cycle arrest, and inhibit tubulin polymerization in cancer cells.[14][16][17] The specific substitution pattern of 3-chloro and 4-methyl groups on the phenyl ring provides a unique electronic and steric profile that can be exploited to develop novel drug candidates with tailored activities.

Drug Discovery and Development Workflow

This compound is an ideal starting point for generating libraries of novel compounds for biological screening. The straightforward reactivity allows for rapid diversification.

Conclusion

This compound is more than a mere chemical intermediate; it is a versatile tool for molecular innovation. Its well-defined reactivity, centered on the electrophilic isothiocyanate group, provides chemists with a reliable handle for constructing complex molecules with significant biological potential. From its role in developing new agrochemicals to its promise as a foundational scaffold in the search for novel therapeutics, a deep understanding of its properties, synthesis, and reactivity is essential for unlocking its full potential in scientific research and development.

References

-

Li, Z.-Y., Ma, H.-Z., Han, C., Xi, H.-T., Meng, Q., Chen, X., & Sun, X.-Q. (2013). Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process. Synthesis, 45(12), 1667–1674. Available from: [Link]

-

Shaw, J. T. (2012). Reactivity and diverse synthetic applications of acyl isothiocyanates. Arkat USA. Available from: [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis. Retrieved from [Link]

-

Chen, J., Wang, Q., Wang, X., & Zhu, J. (2016). Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water. Green Chemistry, 18(7), 2008–2013. Available from: [Link]

-

Li, G., Zheng, B., Chen, L., & Zheng, Z. (2015). A general and facile one-pot process of isothiocyanates from amines under aqueous conditions. Beilstein Journal of Organic Chemistry, 11, 1357–1363. Available from: [Link]

-

Singh, H., & Yadav, L. D. S. (2020). Synthesis of Isothiocyanates: A Review. Chemistry & Biology Interface, 10(2), 75-92. Available from: [Link]

-

ResearchGate. (n.d.). Reaction of isothiocyanates with nucleophiles. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-methylphenyl isocyanate. Retrieved from [Link]

-

LookChem. (n.d.). Cas 19241-37-3, this compound. Retrieved from [Link]

-

Zhang, Y. (2010). Are isothiocyanates potential anti-cancer drugs? Acta Pharmacologica Sinica, 31(9), 1165–1170. Available from: [Link]

-

Mi, L., Wang, X., & Zhang, Y. (2009). Selected isothiocyanates rapidly induce growth inhibition of cancer cells. Molecular Cancer Therapeutics, 8(4), 957–965. Available from: [Link]

-

Fimognari, C., & Hrelia, P. (2011). Exploring the effects of isothiocyanates on chemotherapeutic drugs. Expert Opinion on Drug Metabolism & Toxicology, 7(10), 1251–1261. Available from: [Link]

-

Zhou, Y., Wang, S., & Geng, J. (2023). Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management. Frontiers in Nutrition, 10, 1248881. Available from: [Link]

-

Rusin, M., et al. (2023). Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies. International Journal of Molecular Sciences, 24(17), 13575. Available from: [Link]

-

Zhou, Y., & Geng, J. (2023). Dietary Isothiocyanates: Novel Insights into the Potential for Cancer Prevention and Therapy. Antioxidants, 12(2), 229. Available from: [Link]

-

Butler, R. N., et al. (1998). The reactions of substituted 1,2,3-triazolium-1-aminide 1,3-dipoles with aryl isothiocyanates. Journal of the Chemical Society, Perkin Transactions 1, (21), 3341–3348. Available from: [Link]

-

Arshad, M. S., & Batool, S. (2017). Isothiocyanates; Sources, Physiological Functions and Food Applications. Plant Archives, 17(2), 1435-1442. Available from: [Link]

-

ResearchGate. (n.d.). Reactivity of the isothiocyanate group with cysteine and lysine. Retrieved from [Link]

-

Wikipedia. (n.d.). Isothiocyanate. Retrieved from [Link]

-

Eklind, K. I., et al. (1996). Disposition and Pharmacokinetics of Phenethyl Isothiocyanate and 6-phenylhexyl Isothiocyanate in F344 Rats. Journal of Agricultural and Food Chemistry, 44(10), 3249–3254. Available from: [Link]

-

Rather, R. A., et al. (2023). Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers. Cancers, 15(18), 4486. Available from: [Link]

-

Al-Ishaq, R. K., et al. (2023). A Comparative Review of Key Isothiocyanates and Their Health Benefits. Molecules, 28(18), 6475. Available from: [Link]

-

The Royal Society of Chemistry. (n.d.). General procedure for the synthesis of isothiocyanates. Retrieved from [Link]

-

NIST. (n.d.). 3-Chloro-4-methylphenylisocyanate. Retrieved from [Link]

-

Wróblewska, A., et al. (2021). Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent. Molecules, 26(9), 2724. Available from: [Link]

-

Ma, J., et al. (2023). Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. Organic Letters, 25(32), 5692–5696. Available from: [Link]

-

P&S Chemicals. (n.d.). Product information, this compound. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isothiocyanate synthesis by substitution. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | CAS: 19241-37-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. Cas 19241-37-3,this compound | lookchem [lookchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. echemi.com [echemi.com]

- 7. 3-CHLORO-4-METHYLPHENYL ISOCYANATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 8. echemi.com [echemi.com]

- 9. BJOC - A general and facile one-pot process of isothiocyanates from amines under aqueous conditions [beilstein-journals.org]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. plantarchives.org [plantarchives.org]

- 14. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Reviewing the Prospective Pharmacological Potential of Isothiocyanates in Fight against Female-Specific Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. Isothiocyanates as Tubulin Polymerization Inhibitors—Synthesis and Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methylphenyl isothiocyanate in Organic Solvents

Foreword: Navigating the Solubility Landscape for Aryl Isothiocyanates in Drug Discovery

To the researchers, scientists, and drug development professionals at the forefront of innovation, this guide serves as a comprehensive technical resource on a critical, yet often under-documented, physicochemical property: the solubility of 3-chloro-4-methylphenyl isothiocyanate. Within the intricate tapestry of medicinal chemistry, aryl isothiocyanates represent a class of compounds brimming with therapeutic potential, acting as versatile intermediates and pharmacophores.[1] Their journey from a laboratory reagent to a clinical candidate is profoundly influenced by their behavior in various solvent systems. Understanding and accurately quantifying solubility is not merely a procedural step; it is a cornerstone of robust process development, reliable biological screening, and successful formulation.

This document moves beyond a simple recitation of data. Instead, it provides a foundational understanding of the principles governing solubility, detailed methodologies for its empirical determination, and insights into the practical implications for your research. In the absence of extensive published quantitative data for this specific molecule, this guide empowers you with the knowledge and protocols to generate this critical information in your own laboratories, ensuring the integrity and progression of your development pipeline.

Molecular Profile and Theoretical Solubility Considerations

This compound (CAS: 19241-37-3) is an aromatic isothiocyanate with the molecular formula C₈H₆ClNS and a molecular weight of 183.66 g/mol .[2] Its structure, featuring a substituted phenyl ring, inherently dictates its solubility characteristics.

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [2] |

| Molecular Weight | 183.66 g/mol | [2] |

| Water Solubility | 8.8 x 10⁻³ g/L (25 °C) | [1] |

| Appearance | (Typically) Crystalline solid or oil | General chemical knowledge |

The very low aqueous solubility is a direct consequence of the molecule's predominantly non-polar aromatic ring and the hydrophobic nature of the chloro and methyl substituents.[1] The principle of "like dissolves like" is the guiding tenet here. We can, therefore, qualitatively predict its solubility behavior in a range of organic solvents based on their polarity.

A logical workflow for understanding and predicting the solubility of this compound is outlined below.

Caption: Logical workflow for predicting and verifying solubility.

Expected Solubility Trends:

-

High Solubility: In solvents that can effectively solvate the aromatic ring and accommodate the molecule's overall non-polar character. This includes:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), acetone, and acetonitrile. These solvents possess dipoles that can interact with the polar isothiocyanate group, while their organic nature accommodates the phenyl ring.

-

Non-polar Solvents: Toluene, chloroform, and dichloromethane are expected to be excellent solvents due to their ability to interact favorably with the non-polar regions of the molecule.

-

-

Moderate to Good Solubility: In alcohols like ethanol and methanol. While these are polar protic solvents, their alkyl chains provide a degree of non-polar character that allows for better solvation of the aryl isothiocyanate compared to water.

-

Low to Insoluble: In highly polar protic solvents, most notably water, as confirmed by available data.[1]

The Imperative of Empirical Determination: A Self-Validating Protocol

While theoretical predictions are invaluable for initial solvent screening, they are no substitute for precise, empirical data. The isothermal shake-flask method is the gold-standard for determining the thermodynamic solubility of a compound and is the recommended approach for generating reliable data for this compound.[3][4][5]

The protocol described below is designed to be a self-validating system. By ensuring that equilibrium has been reached and that the analytical method is robust, the resulting data is inherently trustworthy.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol outlines the steps to determine the solubility of this compound at a controlled temperature (e.g., 25 °C).

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, DMSO, chloroform, ethyl acetate, toluene, hexane)

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Supersaturated Solutions:

-

To a series of glass vials, add an excess amount of solid this compound. An amount that is visibly in excess of what will dissolve is crucial to ensure saturation.

-

Add a known volume (e.g., 2 mL) of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a predetermined period to allow the system to reach equilibrium. A 24-hour period is a common starting point, but the ideal time should be determined experimentally (see validation step).[3][6]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vials at a moderate speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is critical to remove any remaining microscopic particles.

-

Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of the analytical calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectroscopy method.

-

For HPLC-UV: Isocratic elution on a C18 column is typically suitable. The wavelength for detection should be set at an absorbance maximum for the compound. Aromatic isothiocyanates often exhibit strong absorbance in the UV range.[7][8]

-

For UV-Vis Spectroscopy: The absorbance of the diluted, saturated solution is measured at the wavelength of maximum absorbance (λmax).

-

-

Calculation of Solubility:

-

Using a pre-established calibration curve of known concentrations versus analytical response (peak area for HPLC, absorbance for UV-Vis), determine the concentration of the diluted sample.

-

Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.

-

Protocol Validation: Ensuring Trustworthiness

To ensure the trustworthiness of the generated data, the following must be validated:

-

Time to Equilibrium: Perform the shake-flask experiment at different time points (e.g., 24, 48, and 72 hours). Solubility should be measured for each time point. Equilibrium is considered reached when the measured solubility values plateau and are consistent between the later time points.[4]

-

Analytical Method Validation: The chosen analytical method (HPLC-UV or UV-Vis) must be validated for linearity, accuracy, and precision using standard solutions of this compound.

The following diagram illustrates the workflow for this robust experimental determination.

Caption: Workflow for the isothermal shake-flask solubility determination.

Data Presentation and Interpretation

Once solubility has been determined across a range of solvents, the data should be summarized in a clear, structured table. This allows for easy comparison and informs solvent selection for various applications.

Table of Predicted and Experimental Solubility of this compound at 25 °C

| Solvent | Solvent Type | Relative Polarity¹ | Predicted Solubility | Experimental Solubility (mg/mL) |

| Hexane | Non-polar | 0.009 | High | To be determined |

| Toluene | Non-polar | 0.099 | High | To be determined |

| Chloroform | Non-polar | 0.259 | High | To be determined |

| Ethyl Acetate | Polar aprotic | 0.228 | High | To be determined |

| Acetone | Polar aprotic | 0.355 | High | To be determined |

| Acetonitrile | Polar aprotic | 0.460 | High | To be determined |

| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 0.444 | High | To be determined |

| Ethanol | Polar protic | 0.654 | Moderate | To be determined |

| Methanol | Polar protic | 0.762 | Moderate | To be determined |

| Water | Polar protic | 1.000 | Very Low | 0.0088 |

¹Relative polarity values are indicative and sourced from established chemical literature.

Practical Implications in Research and Development

The solubility data you generate is not an academic exercise; it is actionable intelligence that directly impacts:

-

Synthetic Chemistry: Choosing an appropriate reaction solvent to ensure all reactants remain in solution, maximizing reaction rates and yields.

-

Purification: Selecting suitable solvent systems for crystallization or chromatography. A solvent in which the compound has high solubility at elevated temperatures but lower solubility at room temperature is ideal for recrystallization.

-

Biological Screening: Preparing stock solutions in a solvent like DMSO is standard practice. Knowing the upper solubility limit in DMSO is critical to avoid compound precipitation in assay plates, which can lead to erroneous results.

-

Formulation Development: For a compound to be developed as a therapeutic, its solubility in pharmaceutically acceptable co-solvents and buffer systems is paramount for achieving desired bioavailability.

Conclusion: Empowering Research Through Foundational Data

While a definitive, pre-existing table of solubility data for this compound in all common organic solvents remains elusive in the public domain, this guide has provided the theoretical framework and a robust, validated experimental protocol to empower you, the scientist, to generate this vital data. By grounding your work in the principles of physical chemistry and adhering to rigorous experimental design, you can produce the high-quality, trustworthy solubility data necessary to accelerate your research and development efforts. The methodologies outlined herein are designed to be adaptable and form the basis for a deeper understanding of this and other promising aryl isothiocyanates in your pipeline.

References

- 1. Page loading... [guidechem.com]

- 2. scbt.com [scbt.com]

- 3. A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. enamine.net [enamine.net]

- 7. chemicalpapers.com [chemicalpapers.com]

- 8. A Newly Developed HPLC-UV/Vis Method Using Chemical Derivatization with 2-Naphthalenethiol for Quantitation of Sulforaphane in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling of 3-Chloro-4-methylphenyl isothiocyanate for Research Applications

Abstract: 3-Chloro-4-methylphenyl isothiocyanate (CAS No. 19241-37-3) is a valuable reagent in synthetic chemistry, utilized as a building block for various heterocyclic compounds with potential biological activity, including neuroprotective agents and fungicides.[1] However, its utility is matched by its significant hazard profile. This technical guide provides an in-depth overview of the safety data, handling precautions, and emergency procedures for this compound. It is intended for researchers, chemists, and drug development professionals who handle this compound in a laboratory setting. The causality behind each safety recommendation is explained to foster a comprehensive culture of safety beyond mere procedural compliance.

Core Hazard Identification and GHS Classification

This compound is classified as a hazardous substance that poses multiple acute risks. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals mandates the following hazard profile. Understanding these classifications is the first step in a robust risk assessment.

GHS Pictograms:

| Hazard Code | Hazard Statement | Causality and Implications for Researchers |

| H314 | Causes severe skin burns and eye damage.[1][2] | The isothiocyanate functional group is highly reactive and can cause rapid, irreversible damage to tissues upon contact. This necessitates the use of robust personal protective equipment (PPE) to prevent any direct exposure. |

| H302 | Harmful if swallowed.[1][2] | Ingestion can lead to systemic toxicity. Strict personal hygiene practices, such as prohibiting eating or drinking in the lab, are critical.[3] |

| H312 | Harmful in contact with skin.[1][2] | Beyond causing burns, the compound can be absorbed through the skin, leading to systemic toxic effects. This underscores the importance of not only gloves but also appropriate lab coats. |

| H332 | Harmful if inhaled.[1][2] | The compound may have sufficient vapor pressure or can form aerosols, posing a significant inhalation risk. All handling must be performed within a certified chemical fume hood to prevent respiratory exposure. |

Physicochemical Data for Safe Handling

A thorough understanding of a chemical's physical properties is essential for designing safe experiments and storage solutions.

| Property | Value | Source | Significance in Handling |

| Molecular Formula | C₈H₆ClNS | [1][4] | Basic identifier for the compound. |

| Molecular Weight | 183.66 g/mol | [1][4] | Used for stoichiometric calculations. |

| Appearance | Colorless liquid with an acrid odor. | [5] | The odor is a warning sign of exposure, but olfactory fatigue can occur. Do not rely on smell to determine a safe atmosphere. |

| Density | 1.24 g/cm³ | [2] | Denser than water.[5] In case of a spill near a water source, it will sink. |

| Boiling Point | 127 °C @ 8 mmHg | [2] | Indicates low volatility under standard pressure but highlights the need for containment to prevent vapor release. |

| Flash Point | 126-127 °C | [2] | It is a combustible liquid but does not pose a high fire risk at standard lab temperatures.[6] |

| Water Solubility | Insoluble (8.8E-3 g/L at 25 °C) | [1] | Do not use water to clean up spills, as it is ineffective and the compound may decompose in water.[3][7] |

| Chemical Sensitivity | Moisture Sensitive | [1] | The isothiocyanate group can react with water. Store under an inert atmosphere in a desiccated environment. |

Risk Assessment and Control Workflow

A systematic approach to safety is non-negotiable. The following workflow illustrates the decision-making process for safely incorporating this compound into experimental protocols.

Detailed Protocols for Safe Handling and Use

Adherence to stringent protocols is the primary mechanism for mitigating the risks associated with this compound.

Mandatory Engineering Controls

The causality for using engineering controls is to place a physical barrier between the researcher and the chemical hazard.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, dispensing, and addition to reaction mixtures, must be conducted inside a certified chemical fume hood.[3][8] This is to prevent the inhalation of harmful vapors or aerosols.[9]

-

Emergency Stations: An eyewash station and a safety shower must be immediately accessible and tested regularly.[3][8] In the event of an exposure, immediate flushing is critical to minimizing tissue damage.

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected carefully for chemical compatibility.

-

Eye and Face Protection: Wear indirect-vent, splash-resistant chemical safety goggles and a full-face shield when handling this compound.[3] The face shield protects against splashes that could bypass the goggles.

-

Skin Protection: A flame-resistant lab coat and long pants are required. All skin on the arms and legs should be covered. For gloves, double-gloving is recommended. The outer glove should be a robust, chemical-resistant material such as butyl rubber or Viton. Standard nitrile gloves offer poor protection against many organic compounds and should not be relied upon for primary containment. Always consult the glove manufacturer's resistance data.

-

Respiratory Protection: A respirator is typically not required if all work is conducted within a properly functioning fume hood.[3] If there is a potential for the ventilation system to fail or for aerosols to be generated outside of a hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[8] All respirator use must be part of a formal institutional program that includes fit-testing and training, as mandated by OSHA 1910.134.[3]

Step-by-Step Handling Protocol

-

Preparation: Before handling, ensure the fume hood sash is at the appropriate height and the airflow is correct. Don all required PPE. Assemble all necessary labware and reagents.

-

Aliquotting: As the compound is moisture-sensitive, use of a dry, inert atmosphere (e.g., nitrogen or argon) is recommended for transfers. Use a syringe or cannula for liquid transfers to minimize exposure and prevent contamination.

-

During Reaction: Keep the reaction vessel closed to the open atmosphere. Reactions should be conducted in well-ventilated areas, even if the vessel is sealed.

-

Post-Handling Cleanup: Carefully quench any residual reagent. Decontaminate all surfaces that may have come into contact with the chemical using an appropriate solvent (e.g., isopropanol), followed by soap and water. Dispose of all contaminated materials as hazardous waste.

-

Personal Hygiene: Immediately after handling, remove gloves using the proper technique to avoid contaminating your skin. Wash hands thoroughly with soap and water.[3]

Emergency Procedures

First Aid Measures

Immediate and correct first aid is critical. All laboratory personnel must be aware of these procedures before beginning work.

-

Inhalation: Immediately move the affected person to fresh air. If breathing has stopped, begin rescue breathing. Seek immediate medical attention.[3][8]

-

Skin Contact: Do not delay. Immediately flush the skin with copious amounts of water for at least 15 minutes while removing all contaminated clothing. An emergency shower must be used.[3][8] Seek immediate medical attention.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Remove contact lenses if present and easy to do. Seek immediate medical attention.

-

Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[7][8] Seek immediate medical attention.

Accidental Release

-

Small Spill: For a small spill contained within the fume hood, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand. Collect the material into a sealed, labeled container for hazardous waste disposal.

-

Large Spill: If a spill occurs outside of a fume hood or is too large to be safely managed by lab personnel, evacuate the area immediately. Alert others and contact your institution's environmental health and safety (EHS) department.

Storage and Stability

Proper storage is crucial for maintaining the chemical's integrity and ensuring safety.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8] A designated, locked cabinet for corrosives and toxins is appropriate.[6][8] Due to its moisture sensitivity, storage in a desiccator or under an inert atmosphere is best practice.

-

Incompatibilities: Isothiocyanates are reactive and should be stored away from incompatible materials.[7] The electrophilic carbon atom in the N=C=S group is susceptible to attack by nucleophiles. Avoid contact with:

-

Water and moisture

-

Strong oxidizing agents

-

Alcohols, amines, and other nucleophiles

-

Acids and bases, which can catalyze polymerization or decomposition[7]

-

References

-

Common Name: 3-CHLORO-4-METHYL PHENYL ISOCYANATE HAZARD SUMMARY. NJ.gov. [Link]

-

3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832. PubChem. [Link]

-

Methyl isocyanate. Wikipedia. [Link]

-

Safety Data Sheet: Phenyl isothiocyanate. Carl ROTH. [Link]

-

Assessment of Methodological Pipelines for the Determination of Isothiocyanates Derived from Natural Sources. PMC. [Link]

-

Current Methods for the Extraction and Analysis of Isothiocyanates and Indoles in Cruciferous Vegetables. MDPI. [Link]

-

Isothiocyanates: An Overview of Their Antimicrobial Activity against Human Infections. PMC. [Link]

-

Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals. UNC Policies. [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. nj.gov [nj.gov]

- 4. scbt.com [scbt.com]

- 5. 3-Chloro-4-methylphenyl isocyanate | C8H6ClNO | CID 62832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

- 9. Article - Laboratory Safety Manual - ... [policies.unc.edu]

The Rising Therapeutic Potential of 3-Chloro-4-methylphenyl Isothiocyanate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Mustard Oil Pungency – The Scientific Merit of Isothiocyanates

Isothiocyanates (ITCs), the compounds responsible for the characteristic sharp taste of cruciferous vegetables like broccoli and mustard, are emerging as a significant scaffold in medicinal chemistry.[1] Their inherent reactivity, conferred by the -N=C=S functional group, allows them to interact with a multitude of biological targets, paving the way for diverse therapeutic applications.[1][2] This guide delves into the burgeoning field of compounds derived from a specific isothiocyanate, 3-Chloro-4-methylphenyl isothiocyanate. The strategic placement of a chloro and a methyl group on the phenyl ring modifies the electronic and steric properties of the molecule, influencing its reactivity and biological activity. This document will serve as an in-depth technical resource, exploring the synthesis, biological activities, and therapeutic promise of these derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will also explore their potential as enzyme inhibitors and neuroprotective agents.

The Synthetic Gateway: From Isothiocyanate to Bioactive Thioureas

The primary route to a vast array of bioactive compounds from this compound is through its reaction with primary or secondary amines to form N,N'-disubstituted thiourea derivatives.[3][4][5] This nucleophilic addition reaction is generally straightforward and efficient, allowing for the creation of a diverse library of compounds by varying the amine substituent.[3][5]

General Synthetic Protocol for Thiourea Derivatives

A typical synthesis involves the dropwise addition of an amine to a solution of this compound in a suitable solvent, such as acetone or dichloromethane.[6] The reaction mixture is often stirred at room temperature or refluxed for a period of time, monitored by thin-layer chromatography (TLC).[1] Upon completion, the product can be isolated by precipitation, filtration, and subsequent recrystallization to yield the pure thiourea derivative.[1]

Experimental Protocol: Synthesis of 1-(3-Chloro-4-methylphenyl)-3-(aryl/alkyl)thiourea

-

Dissolution: Dissolve this compound (1 equivalent) in anhydrous acetone.

-

Addition of Amine: To this solution, add the desired primary or secondary amine (1 equivalent) dropwise at room temperature with constant stirring.

-

Reaction: Stir the reaction mixture at room temperature for 2-4 hours or at reflux temperature, monitoring the progress by TLC.

-

Isolation: Once the reaction is complete, pour the mixture into crushed ice.

-

Purification: Filter the resulting precipitate, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure thiourea derivative.

-

Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, and ¹³C-NMR.[7]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Isothiocyanates and their thiourea derivatives have demonstrated significant potential as anticancer agents, acting through a variety of mechanisms to inhibit tumor growth and induce cancer cell death.[1][8][9]

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism of the anticancer effect of these compounds is the induction of apoptosis, or programmed cell death, in cancer cells.[8] This is often accompanied by cell cycle arrest, preventing the proliferation of malignant cells.[9] For instance, the thiourea derivative 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea has been shown to suppress the growth of multiple breast cancer cell lines with IC50 values ranging from 2.2 to 5.5 μM.[10]

Inhibition of Signaling Pathways

Many cancers are driven by aberrant signaling pathways that promote cell growth and survival. Thiourea derivatives have been found to inhibit key signaling pathways implicated in cancer progression. While specific studies on 3-Chloro-4-methylphenyl derivatives are emerging, the broader class of isothiocyanates is known to target pathways such as:

-

NF-κB Pathway: Inhibition of the NF-κB signaling pathway can reduce the expression of pro-survival genes in cancer cells.

-

MAPK Pathway: Modulation of the MAPK signaling cascade can lead to cell cycle arrest and apoptosis.

-

PI3K/Akt/mTOR Pathway: This is a critical survival pathway in many cancers, and its inhibition can sensitize cancer cells to other treatments.

Table 1: Cytotoxicity of 1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thiourea against Breast Cancer Cell Lines [10]

| Cell Line | IC50 (μM) |

| Breast Cancer Cell Line 1 | 2.2 |

| Breast Cancer Cell Line 2 | 3.5 |

| Breast Cancer Cell Line 3 | 4.1 |

| Breast Cancer Cell Line 4 | 5.5 |

Diagram 1: General Anticancer Mechanisms of Thiourea Derivatives

Caption: Thiourea derivatives exert anticancer effects through multiple pathways.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Thiourea derivatives have emerged as a promising class of antimicrobial agents with activity against a range of pathogens.[11][12] The presence of halogens, such as chlorine, on the phenyl ring is often associated with enhanced antimicrobial activity.[13]

Mechanism of Action: Targeting Bacterial Enzymes

The antibacterial action of many thiourea derivatives is attributed to their ability to inhibit essential bacterial enzymes.[14] A key target is the family of type II topoisomerases, such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication and cell division.[14] By inhibiting these enzymes, thiourea derivatives can effectively halt bacterial growth.

Spectrum of Activity

Thiourea derivatives derived from this compound have shown particular promise against Gram-positive bacteria.[13] This selectivity may be due to differences in the cell wall structure between Gram-positive and Gram-negative bacteria, with the outer membrane of Gram-negative bacteria acting as a barrier to drug penetration.[12]

Table 2: Antimicrobial Activity of a 3-Chloro-4-methylphenyl Thiourea Derivative

| Bacterial Strain | Activity | Reference |

| Gram-positive pathogens | Promising | [13] |

Note: Specific MIC values for a range of derivatives are a key area for future research.

Diagram 2: Proposed Antibacterial Mechanism of Action

Caption: Inhibition of bacterial topoisomerases by thiourea derivatives.

Anti-inflammatory Properties: Quelling the Fire of Inflammation

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Isothiocyanates and their derivatives have demonstrated potent anti-inflammatory effects.[15][16][17]

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of these compounds is often linked to their ability to suppress the production of pro-inflammatory mediators. This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2), which is responsible for the synthesis of prostaglandins, key players in the inflammatory response.[15][17] Additionally, they can reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6.[17]

Modulation of Inflammatory Signaling Pathways

The regulation of inflammatory responses is tightly controlled by complex signaling pathways. Isothiocyanate derivatives can modulate these pathways, including:

-

NF-κB Pathway: As in cancer, inhibiting the NF-κB pathway can downregulate the expression of numerous pro-inflammatory genes.

-

MAPK Pathway: The MAPK signaling cascade is also involved in the inflammatory response, and its modulation can dampen inflammation.[17]

-

Nrf2 Pathway: Isothiocyanates are well-known activators of the Nrf2 antioxidant response pathway, which can indirectly suppress inflammation by reducing oxidative stress.[18]

Diagram 3: Key Anti-inflammatory Mechanisms

Caption: Anti-inflammatory actions of isothiocyanate derivatives.

Emerging Frontiers: Neuroprotection and Enzyme Inhibition

The biological activities of derivatives from this compound are not limited to the aforementioned areas. Preliminary evidence suggests their potential in other therapeutic domains.

Neuroprotective Potential

This compound has been used as a reagent to synthesize 1,2,4-thiadiazole derivatives that have been reported to act as neuroprotectors.[19] The broader class of isothiocyanates is known to exert neuroprotective effects by counteracting oxidative stress and inflammation in the brain, mechanisms that are central to the pathology of neurodegenerative diseases.[18] The activation of the Nrf2 pathway is a key mechanism underlying these neuroprotective effects.[18]

Enzyme Inhibition

The reactivity of the isothiocyanate and thiourea functionalities makes these compounds candidates for enzyme inhibitors. Beyond the bacterial topoisomerases, various other enzymes could be targeted. This is a promising area for future research, with the potential to develop specific inhibitors for enzymes implicated in a range of diseases.

Future Directions and Conclusion

The derivatives of this compound represent a versatile and promising scaffold for the development of new therapeutic agents. While research into this specific subclass is still in its early stages, the existing data, coupled with the well-established biological activities of isothiocyanates and thioureas, provides a strong rationale for further investigation.

Key areas for future research include:

-

Expansion of Compound Libraries: Synthesis and screening of a wider range of derivatives to establish robust structure-activity relationships.

-

In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways for the most potent compounds.

-

In vivo Efficacy and Safety Profiling: Evaluation of promising candidates in animal models of cancer, infectious diseases, and inflammatory conditions.

-

Exploration of Novel Applications: Investigation of their potential in other therapeutic areas, such as neurodegenerative diseases and metabolic disorders.

References

- Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. PubMed Central.

- Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential. NIH. (2023-10-20).

- Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study.

- Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. (2024-05-31).

- Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. PubMed Central. (2023-04-04).

- Synthesis and evaluation of new thiourea derivatives as antitumor and antiangiogenic agents.

- RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. Malaysian Journal of Analytical Sciences.

- Design, synthesis, characterization, and biological evaluation of nicotinoyl thioureas as antimicrobial and antioxidant agents.

- Design, Synthesis and Biological Activities of (Thio)

- Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study. PubMed. (2020-07-15).

- Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. MDPI. (2025-04-14).

- 3-CHLORO-4-METHYLPHENYL ISOTHIOCYAN

- This compound | CAS: 19241-37-3 | Chemical Product. FINETECH INDUSTRY LIMITED.

- Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. Letters in Applied NanoBioScience. (2025-09-04).

- This compound | CAS 19241-37-3 | SCBT. Santa Cruz Biotechnology.

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis. MDPI. (2024-11-23).

- Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordin

- Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid. PMC - PubMed Central. (2025-08-18).

- Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)

- An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegener

- Synthesis and Antiinflammatory Activity of 3-chloro-4-cyclopropylmethoxyphenylacetic Acid and Its Alpha-Methyl Homologue. PubMed.

- Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors)

- Synthesis and Structure–Activity Relationship of Thiourea Derivatives Against Leishmania amazonensis.

- 3-Chloro-4-methylphenyl Isothiocyan

- N-(3-CHLORO-4-METHYLPHENYL)THIOUREA. ChemBK. (2024-04-09).

- An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases.

- Neuroprotective efficacy of 4-(methylthio)butyl isothiocyanate and its polymeric micelles against neurotoxicity induced by 3-Nitropropionic acid: In-vitro and in-vivo studies.

- Recent Advancement in Synthesis of Isothiocyan

Sources

- 1. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 2. mdpi.com [mdpi.com]

- 3. Novel Thiourea Ligands—Synthesis, Characterization and Preliminary Study on Their Coordination Abilities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and anticancer activity of thiourea derivatives bearing a benzodioxole moiety with EGFR inhibitory activity, apoptosis assay and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. mjas.analis.com.my [mjas.analis.com.my]

- 9. biointerfaceresearch.com [biointerfaceresearch.com]

- 10. Biological Applications of Thiourea Derivatives: Detailed Review [mdpi.com]

- 11. Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contribution to the Synthesis, Characterization, Separation and Quantification of New N-Acyl Thiourea Derivatives with Antimicrobial and Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Evaluation of 3-(3-chloro-phenyl)-5-(4-pyridyl)-4,5-dihydroisoxazole as a Novel Anti-Inflammatory Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. An overview on neuroprotective effects of isothiocyanates for the treatment of neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Page loading... [wap.guidechem.com]

- 19. researchgate.net [researchgate.net]

A Technical Guide to the Role of 3-Chloro-4-methylphenyl Isothiocyanate in Agrochemical Research

Abstract

3-Chloro-4-methylphenyl isothiocyanate (CMPI) is a versatile chemical intermediate whose significance in agrochemical research is primarily centered on its role as a precursor for synthesizing novel pesticides. While not typically an end-use product itself, its unique chemical structure, featuring a reactive isothiocyanate group, allows for the strategic modification of existing agrochemical scaffolds to develop new compounds with enhanced or entirely different biological activities. This guide provides an in-depth examination of CMPI, detailing its chemical properties, synthesis, and core application in the development of potent fungicides derived from urea-based herbicides. We will explore the underlying mechanisms of action, relevant detoxification pathways in pests, and provide detailed experimental protocols for the synthesis and evaluation of CMPI-derived compounds. This document is intended for researchers and scientists in the agrochemical and pharmaceutical industries, offering a comprehensive technical overview grounded in established scientific principles.

The Isothiocyanate Moiety: A Cornerstone of Bioactivity

The Isothiocyanate Functional Group: Reactivity and Significance

Isothiocyanates (ITCs) are a class of organosulfur compounds characterized by the functional group R–N=C=S.[1][2] This group's reactivity is dominated by the electrophilic nature of the central carbon atom, making it susceptible to nucleophilic attack by amines, thiols, and hydroxyl groups. This high reactivity is the foundation of their broad biological activity, as they can readily form covalent bonds with functional groups in amino acids, thereby altering the structure and function of critical proteins and enzymes in target organisms.[3] This mechanism underpins their utility as antimicrobial, anti-inflammatory, and anticancer agents in medicine, and as potent pesticides in agriculture.[1]

Natural vs. Synthetic Isothiocyanates

The agrochemical relevance of ITCs has dual origins. Naturally, they are well-known as the defensive compounds of Brassicaceae plants (e.g., mustard, broccoli).[4] Stored as inert glucosinolate precursors, they are released upon tissue damage by the enzyme myrosinase, producing volatile and highly toxic ITCs that deter herbivores and pathogens.[3][4] This natural process is harnessed in the agricultural practice of "biofumigation," where brassica crops are incorporated into the soil to release ITCs and suppress soil-borne pests.[5][6][7]

Synthetically, chemists can create a vast array of ITCs with tailored properties. This compound is one such synthetic compound, designed not for direct application but as a strategic building block. Its aromatic structure provides a stable scaffold, while the chloro and methyl substitutions can influence its reactivity and the biological properties of its derivatives.

Profile of a Precursor: this compound (CMPI)

Chemical and Physical Properties

CMPI is an organic compound that serves as a key reagent in chemical synthesis.[8] Its physical and chemical characteristics are essential for its handling, storage, and reaction planning.

| Property | Value | Reference(s) |

| CAS Number | 19241-37-3 | [8][9][10] |

| Molecular Formula | C₈H₆ClNS | [8][9][11] |

| Molecular Weight | 183.66 g/mol | [8][9][11] |

| Boiling Point | 127 °C (at 8 mmHg) | [8][12] |

| Density | 1.24 g/cm³ | [8][12] |

| Refractive Index | 1.6530 | [8][12] |

| Solubility | Soluble in Chloroform, Ethyl Acetate | [8] |

| Sensitivity | Moisture Sensitive | [8][13] |

| Storage | Refrigerator, under inert atmosphere | [8] |

Synthesis of this compound

The most common and direct laboratory synthesis of aryl isothiocyanates like CMPI involves the reaction of the corresponding primary amine with thiophosgene (CSCl₂).[8] This reaction provides a reliable route to the desired isothiocyanate functional group.

Core Application: A Gateway to Novel Fungicides

The primary documented role of CMPI in agrochemical research is as a reagent for synthesizing thio-analogues of existing urea herbicides, thereby creating new molecules with potent fungicidal properties.[8][13]

Rationale: From Herbicide to Fungicide

Urea-based herbicides, such as Fenuron, are widely used for weed control. Their mode of action typically involves inhibiting photosynthesis. By replacing the carbonyl oxygen of the urea linkage with a sulfur atom (a thiourea), the fundamental electronic and steric properties of the molecule are altered. This structural modification, facilitated by CMPI, can shift the biological activity away from herbicidal action and towards fungitoxicity. This represents a powerful strategy in agrochemical development, leveraging a known scaffold to access a new class of activity.

Synthesis of Thiourea Analogues from CMPI

The synthesis is a direct nucleophilic addition reaction. The lone pair of electrons on the secondary amine (e.g., dimethylamine) attacks the electrophilic carbon of the isothiocyanate group in CMPI, forming the corresponding thiourea derivative.